
lithium;hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;hept-1-ene is an organolithium compound that combines lithium with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a higher olefin, or alkene, commonly used as an additive in lubricants, catalysts, and surfactants . The combination of lithium with hept-1-ene results in a compound that has unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;hept-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Can produce heptanol or heptanone.
Reduction: Can produce heptane.
Substitution: Can produce various organometallic compounds.
Scientific Research Applications
Lithium;hept-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of lithium;hept-1-ene involves the interaction of the lithium atom with various molecular targets and pathways. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase 3, which play critical roles in cellular signaling and metabolism . The hept-1-ene moiety can participate in various chemical reactions, allowing the compound to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Hept-1-ene: A simple alkene with similar chemical properties but lacks the reactivity of the lithium atom.
Butyl-lithium: Another organolithium compound with different alkyl groups but similar reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis with different applications
Uniqueness
Lithium;hept-1-ene is unique due to the combination of the reactivity of lithium with the versatility of hept-1-ene. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
Properties
CAS No. |
113260-58-5 |
|---|---|
Molecular Formula |
C7H13Li |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
lithium;hept-1-ene |
InChI |
InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1 |
InChI Key |
NGIGBXWUYHKRDB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


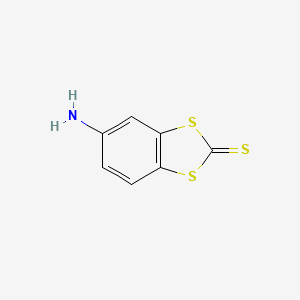
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
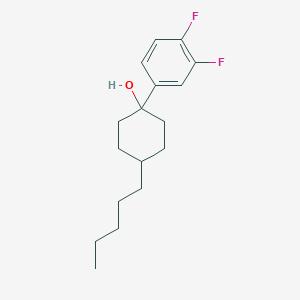
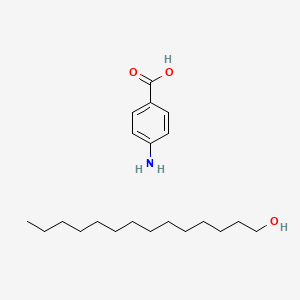
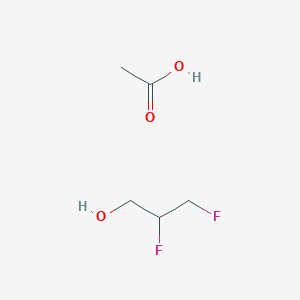

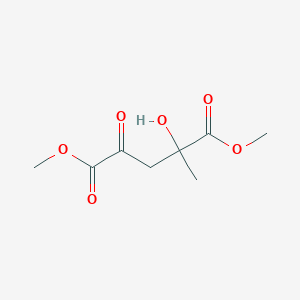

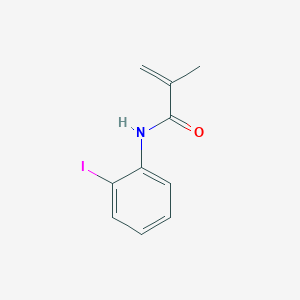
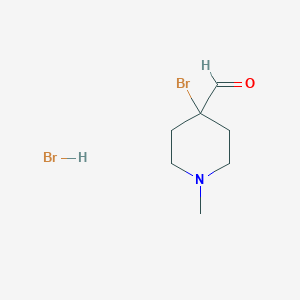
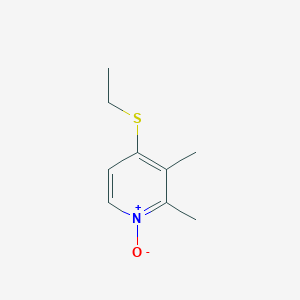

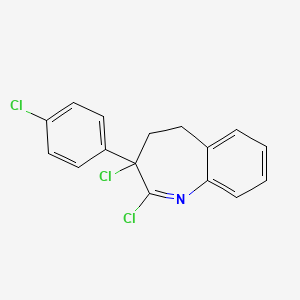
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
